1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15551201
InChI: InChI=1S/C27H23NO5/c1-15-4-7-17(8-5-15)14-28-24(18-9-10-20(29)22(13-18)32-3)23-25(30)19-12-16(2)6-11-21(19)33-26(23)27(28)31/h4-13,24,29H,14H2,1-3H3
SMILES:
Molecular Formula: C27H23NO5
Molecular Weight: 441.5 g/mol

1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC15551201

Molecular Formula: C27H23NO5

Molecular Weight: 441.5 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C27H23NO5
Molecular Weight 441.5 g/mol
IUPAC Name 1-(4-hydroxy-3-methoxyphenyl)-7-methyl-2-[(4-methylphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C27H23NO5/c1-15-4-7-17(8-5-15)14-28-24(18-9-10-20(29)22(13-18)32-3)23-25(30)19-12-16(2)6-11-21(19)33-26(23)27(28)31/h4-13,24,29H,14H2,1-3H3
Standard InChI Key KRCYBZDGDXVODJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=CC(=C(C=C5)O)OC

Introduction

1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the chromeno[2,3-c]pyrrole class. This compound is characterized by its intricate molecular structure, which includes a chromeno[2,3-c]pyrrole core, a hydroxy-methoxyphenyl group, and a methylbenzyl substituent. The synthesis and properties of such compounds are of interest in various fields, including pharmaceuticals and materials science.

Synthesis

The synthesis of 1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including condensation reactions and cyclization processes. The specific synthesis pathway may vary depending on the availability of starting materials and the desired yield.

text
Synthesis Steps: 1. Preparation of Starting Materials: - 4-Hydroxy-3-methoxybenzaldehyde - 4-Methylbenzylamine - Pyrrole derivatives 2. Condensation Reaction: - Combine aldehyde and amine to form an imine intermediate. 3. Cyclization: - Use a suitable catalyst to facilitate the formation of the chromeno[2,3-c]pyrrole ring. 4. Purification: - Employ chromatography or crystallization to isolate the final product.

Potential Applications

While specific applications of 1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione are not well-documented, compounds within this class may exhibit biological activity or serve as intermediates in the synthesis of pharmaceuticals. Their structural complexity and functional group diversity make them candidates for further research in drug discovery and materials science.

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